1,2-Dithiolan-3-one, 4,5-dichloro-
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Overview
Description
1,2-Dithiolan-3-one, 4,5-dichloro- is a heterocyclic compound with a five-membered ring structure containing sulfur and chlorine atomsIts molecular formula is C3H2Cl2OS2, and it has a molecular weight of 187.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dithiolan-3-one, 4,5-dichloro- can be synthesized through the reaction of 1,2-ethanedithiol with carbonyl compounds in the presence of a Lewis acid catalyst. The reaction typically involves the formation of a cyclic thioacetal intermediate, which is then oxidized to yield the desired compound . The reaction conditions often include mild temperatures and the use of solvents such as petroleum ether or dichloromethane.
Industrial Production Methods
Industrial production of 1,2-Dithiolan-3-one, 4,5-dichloro- involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,2-Dithiolan-3-one, 4,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or thioethers.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dithiolan-3-one, 4,5-dichloro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Dithiolan-3-one, 4,5-dichloro- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in its biological effects . Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
1,2-Dithiolane: A similar compound with a five-membered ring structure containing sulfur atoms.
1,3-Dithiolane: An isomer of 1,2-Dithiolane with different chemical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another compound with a similar ring structure but containing oxygen atoms instead of sulfur.
Uniqueness
1,2-Dithiolan-3-one, 4,5-dichloro- is unique due to its specific arrangement of chlorine and sulfur atoms, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
138569-63-8 |
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Molecular Formula |
C3H2Cl2OS2 |
Molecular Weight |
189.1 g/mol |
IUPAC Name |
4,5-dichlorodithiolan-3-one |
InChI |
InChI=1S/C3H2Cl2OS2/c4-1-2(5)7-8-3(1)6/h1-2H |
InChI Key |
YMVICGPFTOKTIL-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(SSC1=O)Cl)Cl |
Origin of Product |
United States |
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